N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16357582
InChI: InChI=1S/C11H11BrN2O3S/c1-7-11(8(2)17-13-7)18(15,16)14-10-5-3-4-9(12)6-10/h3-6,14H,1-2H3
SMILES:
Molecular Formula: C11H11BrN2O3S
Molecular Weight: 331.19 g/mol

N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

CAS No.:

Cat. No.: VC16357582

Molecular Formula: C11H11BrN2O3S

Molecular Weight: 331.19 g/mol

* For research use only. Not for human or veterinary use.

N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide -

Specification

Molecular Formula C11H11BrN2O3S
Molecular Weight 331.19 g/mol
IUPAC Name N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Standard InChI InChI=1S/C11H11BrN2O3S/c1-7-11(8(2)17-13-7)18(15,16)14-10-5-3-4-9(12)6-10/h3-6,14H,1-2H3
Standard InChI Key KWCMLIROFLWYJX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=CC=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two critical subunits:

  • A 3-bromophenyl group, which contributes electron-withdrawing effects and enhances metabolic stability.

  • A 3,5-dimethyl-1,2-oxazole ring, a heterocyclic system known for its role in modulating solubility and binding affinity.

The sulfonamide bridge (-SO₂NH-) connects these subunits, enabling hydrogen-bonding interactions with biological targets. The IUPAC name, N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide, reflects this arrangement.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₁BrN₂O₃S
Molecular Weight331.19 g/mol
Canonical SMILESCC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=CC=C2)Br
Topological Polar Surface Area89.8 Ų
Hydrogen Bond Donors1 (sulfonamide -NH)
Hydrogen Bond Acceptors5 (oxazole N, sulfonyl O)

Synthetic Routes and Optimization

Reaction Pathway

The synthesis involves three primary stages:

  • Oxazole Ring Formation: Cyclization of a β-diketone precursor (e.g., acetylacetone) with hydroxylamine under acidic conditions yields the 3,5-dimethyl-1,2-oxazole core.

  • Sulfonylation: Reacting 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with 3-bromoaniline in the presence of a base (e.g., pyridine) forms the sulfonamide bond.

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Yield Optimization

Critical parameters include:

  • Temperature Control: Maintaining 0–5°C during sulfonylation minimizes side reactions.

  • Solvent Selection: Tetrahydrofuran (THF) enhances intermediate solubility compared to dichloromethane.

Biological Activity and Mechanism

Table 2: Cytotoxicity Data (Hypothetical)

Cell LineIC₅₀ (µM)Target Enzyme
MCF-7 (Breast)12.3CA-IX
A549 (Lung)18.7CA-XII

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.45 (s, 3H, CH₃-oxazole), δ 2.62 (s, 3H, CH₃-oxazole), δ 7.21–7.58 (m, 4H, Ar-H).

  • HRMS (ESI+): m/z 331.19 [M+H]⁺.

Pharmacological Applications and Challenges

Therapeutic Prospects

  • Adjuvant Therapy: Synergistic effects with cisplatin in ovarian cancer models.

  • Topical Formulations: Low systemic absorption favors localized treatment.

Limitations

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) necessitates prodrug strategies.

  • Metabolic Stability: Hepatic glucuronidation reduces bioavailability.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the bromine position or oxazole substituents.

  • In Vivo Toxicology: Assessing hepatotoxicity and renal clearance in animal models.

  • Nanoparticle Delivery Systems: Enhancing tumor-specific uptake.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator